molecular formula C15H11ClN2O B195857 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- CAS No. 20927-53-1

2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-

Cat. No.: B195857
CAS No.: 20927-53-1
M. Wt: 270.71 g/mol
InChI Key: JSTXCWJWQKRPIU-UHFFFAOYSA-N
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Description

“2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-” is a chemical compound that is also known as "3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one" . It is an impurity reference material related to Diazepam . The molecular formula of this compound is C16H13ClN2O .


Molecular Structure Analysis

The molecular structure of “2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-” consists of 16 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 284.07200 .


Physical and Chemical Properties Analysis

The density of “2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-” is 1.313g/cm3 . The boiling point of the compound is 436.3ºC at 760mmHg . The flash point is 217.7ºC .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2(1H)-Quinazolinone derivatives have been synthesized and studied for various chemical reactions. For instance, Ozaki, Yamada, and Oine (1980) explored the synthesis of 1-phenyl-4(1H)-quinazolinones with different substituents at C-2 and examined their reactions, highlighting the versatility of these compounds in chemical synthesis (Ozaki, Yamada, & Oine, 1980).

Cytotoxicity and Anticancer Potential

  • Gürsoy and Karalı (2003) synthesized new esters and hydrazides from 6-methyl/fluoro-3-phenyl-4(1H, 3H)-quinazolinone-2-thiones and evaluated their cytotoxicity against human tumor cell lines, demonstrating their potential in cancer research (Gürsoy & Karalı, 2003).

Ligand Synthesis and Resolution

  • Dai, Wong, and Virgil (1998) achieved the synthesis of 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone and its analogues, useful in ligand chemistry and potentially applicable in various fields of chemical research (Dai, Wong, & Virgil, 1998).

Anti-inflammatory Activity

  • The anti-inflammatory potential of 4(1H)-quinazolinone derivatives was evaluated by Ozaki et al. (1985), who found that certain derivatives exhibit significant anti-inflammatory effects, suggesting their application in medical research (Ozaki et al., 1985).

Potential in Dye Synthesis

  • Párkányi and Schmidt (2000) synthesized new quinazolinone derivatives with potential applications in the dye industry, highlighting the compound's utility beyond biomedical applications (Párkányi & Schmidt, 2000).

Receptor Ligand Research

  • Yu et al. (1992) explored the synthesis of quinazolinone derivatives as non-peptide cholecystokinin B receptor ligands, contributing to receptor-based drug discovery (Yu et al., 1992).

Corrosion Inhibition

  • Errahmany et al. (2020) studied new quinazolinone compounds for their efficiency as corrosion inhibitors for mild steel, indicating their application in industrial and engineering fields (Errahmany et al., 2020).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mechanism of Action

Target of Action

Diazepam Impurity E, also known as 6-chloro-1-methyl-4-phenylquinazolin-2-one, is a derivative of Diazepam . Diazepam primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

Diazepam enhances the effect of GABA by binding to its receptors, which leads to increased inhibitory effects of GABA . This results in sedative, muscle relaxant, anticonvulsant, and anxiolytic effects .

Biochemical Pathways

For instance, Diazepam is metabolized in the liver by the cytochrome P450 enzyme system into active metabolites such as nordazepam, temazepam, and oxazepam . These metabolites further interact with GABA receptors, contributing to the drug’s pharmacological effects .

Pharmacokinetics

Diazepam, the parent compound, is known for its high bioavailability and extensive distribution in the body . Diazepam is rapidly absorbed and has a biphasic half-life, with an initial rapid distribution phase followed by a prolonged terminal elimination phase . Its action is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam .

Result of Action

The parent compound diazepam is known to produce a calming effect by enhancing the inhibitory effects of gaba in the central nervous system . This results in reduced anxiety, muscle relaxation, anticonvulsant effects, and sedation .

Action Environment

The action, efficacy, and stability of Diazepam Impurity E can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of diazepam and its impurities . Furthermore, factors such as temperature and light exposure can also impact the stability of the compound . The presence of other substances, such as drugs or food, can also influence the absorption and metabolism of the compound .

Biochemical Analysis

Biochemical Properties

It is known that Diazepam, the parent compound, interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system . The exact enzymes, proteins, and other biomolecules that 6-chloro-1-methyl-4-phenylquinazolin-2-one interacts with are yet to be identified.

Cellular Effects

Diazepam, the parent compound, has been shown to impair both innate and adaptive immune responses

Molecular Mechanism

Diazepam, the parent compound, increases the binding of endogenous GABA to its receptors, potentiating GABAergic signaling and promoting an overall depression in brain activity . Whether 6-chloro-1-methyl-4-phenylquinazolin-2-one shares this mechanism of action is yet to be determined.

Temporal Effects in Laboratory Settings

Studies on Diazepam have shown that it remains stable in plasma and brain over time

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 6-chloro-1-methyl-4-phenylquinazolin-2-one in animal models. Studies on Diazepam have shown dose-dependent effects in both mice and rats

Metabolic Pathways

Diazepam, the parent compound, is metabolized in the liver and eliminated from the kidney

Transport and Distribution

Diazepam, the parent compound, is known to be lipophilic and is widely distributed in the body

Properties

IUPAC Name

6-chloro-1-methyl-4-phenylquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-18-13-8-7-11(16)9-12(13)14(17-15(18)19)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTXCWJWQKRPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175085
Record name 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20927-53-1
Record name 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20927-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-phenyl-6-chloro-2-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-4-PHENYL-6-CHLORO-2-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKP63GON0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3.65 g (0.01 mole) of 1-(2-benzoyl-4-chlorophenyl)-1-methyl-3-phenylurea and 2.09 g (0.03 mole) of hydroxylamine hydrochloride in 50 ml of ethanol was stirred and refluxed for 5 days. The reaction mixture was cooled, and the suspended solid was collected on a filter, washed with alcohol, and dried in air to give 1.80 g (63%) of 6-chloro-1-methyl-4-phenyl-2-(1H)-quinazolinone as yellow crystals, mp 289°-291°.
Name
1-(2-benzoyl-4-chlorophenyl)-1-methyl-3-phenylurea
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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